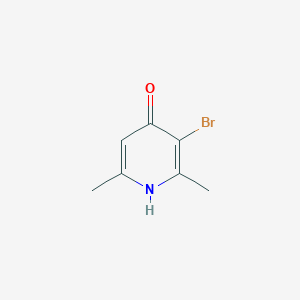
3-Bromo-2,6-dimethyl-pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dimethyl-pyridin-4-OL: is an organic compound with the molecular formula C7H8BrNO . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethyl-pyridin-4-OL typically involves the bromination of 2,6-dimethylpyridine followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2,6-dimethyl-pyridin-4-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,6-dimethylpyridin-4-OL.
Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, sodium azide, or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-bromo-2,6-dimethylpyridine-4-one or 3-bromo-2,6-dimethylpyridine-4-carboxylic acid.
Reduction: Formation of 2,6-dimethylpyridin-4-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-2,6-dimethyl-pyridin-4-OL is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethyl-pyridin-4-OL involves its interaction with specific molecular targets. The bromine and hydroxyl groups in its structure allow it to participate in various chemical reactions, influencing biological pathways. The compound can act as an inhibitor or activator of enzymes, depending on its interaction with the active sites.
Comparison with Similar Compounds
2,6-Dimethylpyridin-4-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,6-dimethylpyridin-4-OL: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodo-2,6-dimethylpyridin-4-OL:
Uniqueness: 3-Bromo-2,6-dimethyl-pyridin-4-OL is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-bromo-2,6-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAROMKYVLYBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














